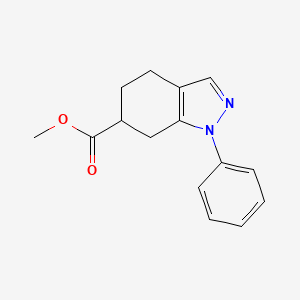

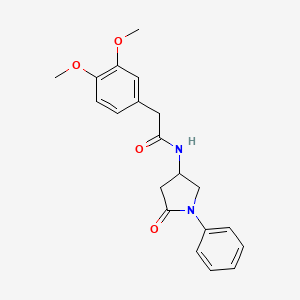

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It plays a key role in the field of drug discovery due to its significant biological activities .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound. It consists of three carbon atoms and two heteroatoms (one nitrogen and one oxygen) in the ring .Chemical Reactions Analysis

The reactions of isoxazoles are diverse, depending on the substituents on the ring. They can undergo various reactions such as cycloaddition, substitution, and others .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Hybrid Compound Development : Research has highlighted the synthesis of sulfonamide-based hybrids, including compounds with isoxazole and quinoline moieties, showcasing a range of pharmacological activities such as antibacterial, anti-cancer, and antiprotozoal effects. These compounds have been synthesized through novel methodologies, offering new pathways for drug development (Ghomashi et al., 2022).

Anticancer Agents : A study on quinazoline-sulfonamides as anti-cancer agents demonstrated the synthesis of various derivatives showing cytotoxicity against different cancer cell lines. This research signifies the therapeutic potential of these compounds in cancer treatment (Poudapally et al., 2017).

Antiprotozoal Activity : Zinc and copper complexes based on sulfonamides containing 8-aminoquinoline ligands have shown significant antiprotozoal activity. This suggests the potential of such complexes in treating protozoal infections (Silva et al., 2010).

Mechanistic Insights and Applications

AMPA Receptor Antagonism : The development of quinazolinedione sulfonamide antagonists of the AMPA receptor, such as selurampanel, has shown promise in treating epilepsy through oral administration. This work highlights the role of sulfonamide derivatives in modulating neurotransmitter receptors (Orain et al., 2017).

Enzyme Inhibition : Studies on benzenesulfonamides incorporating bulky aromatic/heterocyclic tails have revealed potent carbonic anhydrase inhibitory activity. These findings support the potential use of such compounds in treating conditions related to enzyme dysregulation (Bozdağ et al., 2015).

Mécanisme D'action

Target of Action

The primary target of N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide is BRD4 , a member of the Bromodomain and Extra-Terminal (BET) family . BRD4 plays a key role in the regulation of gene transcription, making it an attractive target for cancer treatment .

Mode of Action

This compound interacts with BRD4 by binding to its bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails . This binding disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcriptional activity of BRD4 .

Biochemical Pathways

By inhibiting BRD4, this compound affects the transcription of key oncogenes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in cell proliferation and cell cycle progression . Therefore, the compound’s action can lead to the inhibition of tumor cell growth .

Result of Action

The inhibition of BRD4 by this compound leads to a decrease in the expression levels of oncogenes, including c-Myc and CDK6 . This results in the blocking of the cell cycle at the G0/G1 phase and the induction of cell apoptosis . These molecular and cellular effects contribute to the compound’s anti-proliferative activity against cancer cells .

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the bromodomain-containing protein 4 (BRD4), playing a key role in the regulation of gene transcription . The compound exhibits potent BRD4 binding activities , indicating its significant role in biochemical reactions.

Cellular Effects

The compound has shown remarkable anti-proliferative activity against certain cells, such as MV4-11 cells . It has been observed to inhibit the expression levels of oncogenes including c-Myc and CDK6 in these cells . Furthermore, this compound can block cell cycle progression at the G0/G1 phase and induce cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as BRD4 . It acts as an inhibitor, disrupting the normal function of these molecules and leading to changes in gene expression .

Metabolic Pathways

The specific metabolic pathways involving this compound are not clearly defined in the current literature. Given its interaction with BRD4, it may be involved in pathways related to gene transcription .

Subcellular Localization

Given its interaction with BRD4, a nuclear protein, it is plausible that the compound may be localized within the nucleus .

Propriétés

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-22(20,18-9-2-4-12-10-17-21-11-12)14-7-1-5-13-6-3-8-16-15(13)14/h1,3,5-8,10-11,18H,2,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADQTIOZXJYGNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCCCC3=CON=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

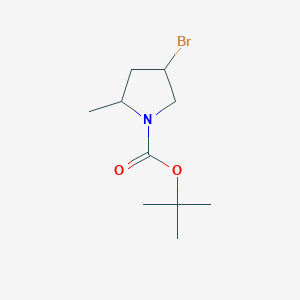

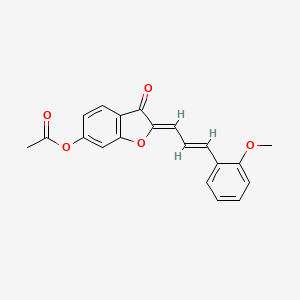

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2754398.png)

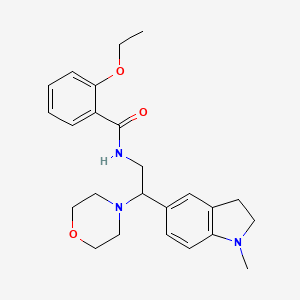

![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2754403.png)

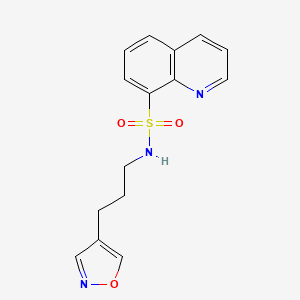

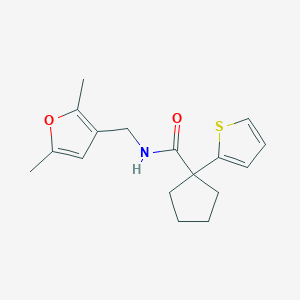

![methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2754408.png)

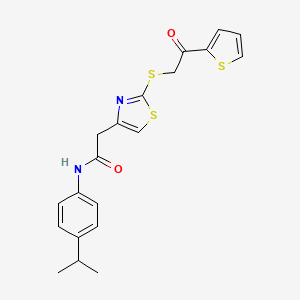

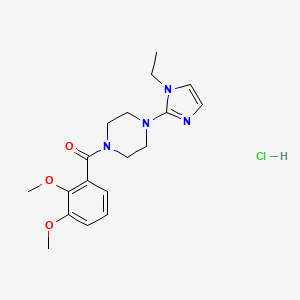

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2754410.png)